molecular formula C14H29BrZn B6333848 Tetradecylzinc bromide CAS No. 1610827-42-3

Tetradecylzinc bromide

Cat. No.: B6333848
CAS No.: 1610827-42-3
M. Wt: 342.7 g/mol
InChI Key: XZPOLEHLJIUCFW-UHFFFAOYSA-M
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Description

Tetradecylzinc bromide is an organozinc compound with the molecular formula C14H29BrZn. It is commonly used in organic synthesis and is known for its reactivity and versatility in various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is packaged under an inert atmosphere to prevent degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecylzinc bromide can be synthesized through the reaction of tetradecyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation and moisture interference. The general reaction is as follows:

C14H29Br+ZnC14H29ZnBr\text{C}_{14}\text{H}_{29}\text{Br} + \text{Zn} \rightarrow \text{C}_{14}\text{H}_{29}\text{ZnBr} C14​H29​Br+Zn→C14​H29​ZnBr

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain the inert atmosphere and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Tetradecylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.

    Coupling Reactions: It is commonly used in coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

    Addition Reactions: It can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions

    Solvents: Tetrahydrofuran (THF) is commonly used as the solvent.

    Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.

    Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example:

    Negishi Coupling: Produces coupled organic products with new carbon-carbon bonds.

    Addition to Carbonyls: Produces alcohols.

Scientific Research Applications

Tetradecylzinc bromide has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the preparation of functional materials and polymers.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism by which tetradecylzinc bromide exerts its effects involves the formation of organozinc intermediates that participate in various chemical reactions. These intermediates can act as nucleophiles, adding to electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.

Comparison with Similar Compounds

Similar Compounds

  • Dimethylzinc (ZnMe2)
  • Diethylzinc (ZnEt2)
  • Phenylzinc bromide (C6H5ZnBr)

Comparison

Tetradecylzinc bromide is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to shorter-chain organozinc compounds like dimethylzinc and diethylzinc. Its reactivity is also influenced by the presence of the bromide ion, which can participate in various substitution and coupling reactions.

Properties

IUPAC Name

bromozinc(1+);tetradecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29.BrH.Zn/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;;/h1,3-14H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPOLEHLJIUCFW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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